molecular formula C10H18Cl2N2O2 B3152602 2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride CAS No. 74032-76-1

2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride

Cat. No. B3152602
CAS RN: 74032-76-1
M. Wt: 269.17 g/mol
InChI Key: MRBQSQJPBIUMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride” is a chemical compound with the molecular formula C10H18Cl2N2O2 and a molecular weight of 269.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride” can be represented as C1=CC(=CC=C1N)N(CCO)CCO.Cl.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride” include a molecular weight of 269.17 and a molecular formula of C10H18Cl2N2O2 .

Scientific Research Applications

Antioxidant and Therapeutic Potential

One area of interest is the antioxidant and anti-inflammatory properties of phenolic compounds found in natural products, such as tyrosol and hydroxytyrosol. These compounds, which share structural similarities with the subject chemical, exhibit high antioxidant, anti-inflammatory, antiviral, and anti-tumor activities. Research by Ramos et al. (2020) highlighted their potential application in dentistry for their anti-inflammatory and antioxidant activities, suggesting a possible avenue for the exploration of 2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride in similar therapeutic contexts (Ramos et al., 2020).

Chemical Rearrangements and Synthesis

The compound's utility in chemical synthesis and rearrangements has been another focus, particularly through mechanisms involving aziridinium intermediates. Métro et al. (2010) reviewed the rearrangement of beta-amino alcohols, which could provide a theoretical foundation for understanding the chemical behaviors and potential applications of 2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride in synthetic organic chemistry (Métro et al., 2010).

Pharmacological Interactions

Exploring the interactions of chemical compounds with biological systems forms a crucial part of pharmacological research. Studies on similar compounds, such as taurine's interactions with ethanol, reveal the intricate balance between biochemical mechanisms within the central nervous system. These interactions offer a glimpse into how 2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride might affect physiological processes, hinting at potential research avenues in neuromodulation and neuroprotection (Oliver, 2002).

Toxicological Assessments

Understanding the toxicological profile of chemical compounds is paramount in assessing their safety and potential adverse effects. McGregor (2007) provides a comprehensive review of ethyl tertiary-butyl ether, a compound used in gasoline, which includes discussions on its metabolism, toxic effects, and implications for human health. This kind of research underscores the importance of toxicological assessments for compounds like 2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride in determining their viability and safety for various applications (Mcgregor, 2007).

Safety and Hazards

“2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride” is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information should be available in the Safety Data Sheet (SDS) provided by the manufacturer.

Future Directions

The future directions of “2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride” would depend on the outcomes of ongoing research. As it’s used for research purposes , its future applications would be determined by the findings of these studies.

properties

IUPAC Name

2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.2ClH/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14;;/h1-4,13-14H,5-8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBQSQJPBIUMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N(CCO)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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